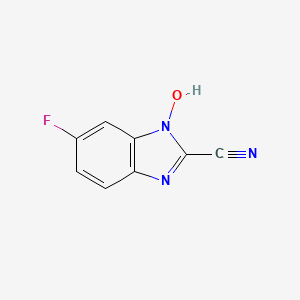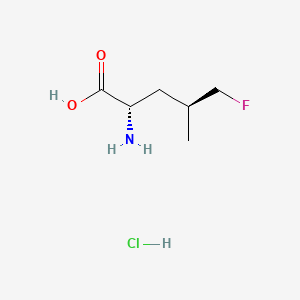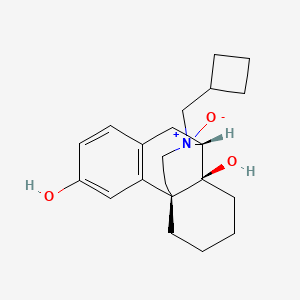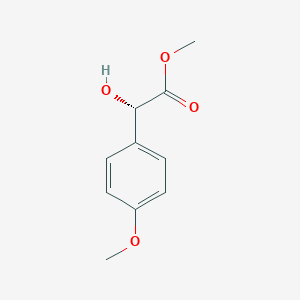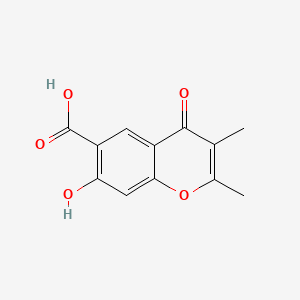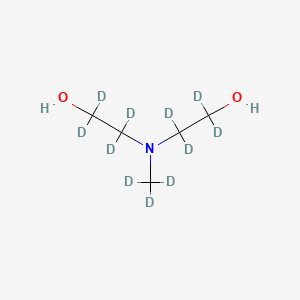
MDEA-d11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MDEA-d11, also known as N-methyl diethanolamine-d11, is a deuterated form of N-methyl diethanolamine. This compound is often used in scientific research due to its unique properties, which include its ability to act as a solvent and its role in various chemical reactions. The deuterated form, this compound, is particularly useful in nuclear magnetic resonance (NMR) spectroscopy as it helps in reducing background signals, thereby providing clearer results.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MDEA-d11 is synthesized through the ethoxylation of methylamine using ethylene oxide. The reaction can be represented as follows: [ \text{CH}_3\text{NH}_2 + 2 \text{C}_2\text{H}_4\text{O} \rightarrow \text{CH}_3\text{N}(\text{C}_2\text{H}_4\text{OH})_2 ] Another route involves the hydroxymethylation of diethanolamine followed by hydrogenolysis .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using continuous flow reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of catalysts and specific temperature and pressure conditions to optimize the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
MDEA-d11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as N-methyl diethanolamine oxides and substituted amines.
Wissenschaftliche Forschungsanwendungen
MDEA-d11 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Utilized in the development of pharmaceuticals and as a marker in metabolic studies.
Industry: Used in the production of surfactants, corrosion inhibitors, and gas treatment processes
Wirkmechanismus
MDEA-d11 exerts its effects through various mechanisms:
Solvent Action: It acts as a solvent, facilitating the dissolution of other compounds.
Chemical Reactions: Participates in chemical reactions, forming intermediates and final products.
Molecular Targets: Targets specific molecules in biochemical pathways, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Monoethanolamine (MEA): A primary amine used in gas treatment.
Diethanolamine (DEA): A secondary amine with similar applications.
Triethanolamine (TEA): A tertiary amine used in various industrial processes.
Uniqueness
MDEA-d11 is unique due to its deuterated form, which makes it particularly useful in NMR spectroscopy. Its ability to preferentially remove hydrogen sulfide and carbon dioxide from gas streams also sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C5H13NO2 |
|---|---|
Molekulargewicht |
130.23 g/mol |
IUPAC-Name |
1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)-(trideuteriomethyl)amino]ethanol |
InChI |
InChI=1S/C5H13NO2/c1-6(2-4-7)3-5-8/h7-8H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 |
InChI-Schlüssel |
CRVGTESFCCXCTH-GILSBCIXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])O |
Kanonische SMILES |
CN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-7-hydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one](/img/structure/B15295846.png)

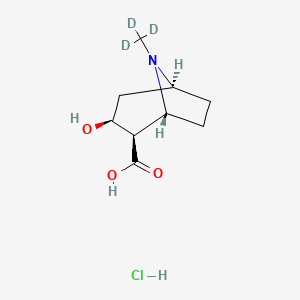

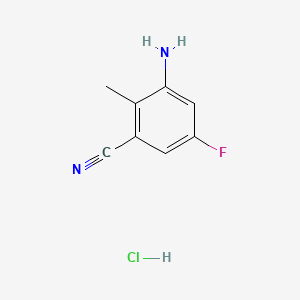
![3-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15295884.png)
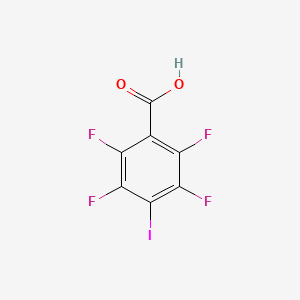
![Tert-butyl2-[(2-iodophenyl)amino]acetate](/img/structure/B15295897.png)
